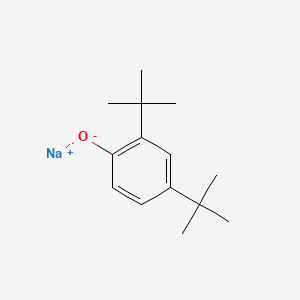

Sodium 2,4-di-tert-butylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

75376-45-3 |

|---|---|

Molecular Formula |

C14H21NaO |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

sodium;2,4-ditert-butylphenolate |

InChI |

InChI=1S/C14H22O.Na/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |

InChI Key |

ZDPVQLNNWLCTPU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[O-])C(C)(C)C.[Na+] |

Origin of Product |

United States |

Elucidating Reaction Mechanisms Involving the 2,4 Di Tert Butylphenolate Anion

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. ucla.edu In the case of the 2,4-di-tert-butylphenolate anion, the phenoxide is a strongly activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of the bulky tert-butyl groups introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of these reactions.

Kolbe-Schmitt Carboxylation Mechanism with Phenolate (B1203915) Substrates

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide to a hydroxybenzoic acid by reaction with carbon dioxide under pressure and heat. wikipedia.org This reaction is of significant industrial importance for the synthesis of salicylic (B10762653) acid and its derivatives. wikipedia.org

The generally accepted mechanism involves the nucleophilic attack of the phenoxide on the carbon atom of carbon dioxide. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have shown that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of intermediates and transition states. jergym.cz The initial step is the attack of the carbon dioxide molecule on the polarized O-Na bond of the sodium phenoxide, leading to the formation of a sodium phenoxide-CO2 complex. jergym.cznih.gov Subsequently, the electrophilic carbon of the CO2 attacks the aromatic ring, primarily at the ortho position, followed by a proton shift to yield the final product. jergym.cz

The regioselectivity of the Kolbe-Schmitt reaction is a critical aspect, influencing the final product distribution. In the case of 2,4-di-tert-butylphenolate, the substitution pattern is heavily influenced by the steric hindrance of the tert-butyl groups.

DFT studies on the Kolbe-Schmitt reaction of potassium 2,4-di-tert-butylphenoxide have shown that the main product is thermodynamically favored due to its lower Gibbs free energy. researchgate.netresearchgate.net However, the side product is kinetically favored because of a lower activation energy barrier, indicating a competition between the two. researchgate.netresearchgate.net

Experimental work on the Kolbe-Schmitt carboxylation of the potassium salt of 2,4-di-tert-butylphenol (B135424) initially yielded less than 1% of 3,5-di-tert-butylsalicylic acid, with the major product being a dimeric compound. nih.gov This highlights the profound impact of the bulky substituents on the reaction outcome.

The Kolbe-Schmitt reaction can be carried out in both heterogeneous (gas-solid) and homogeneous (solution) environments. mdpi.comresearchgate.net The classical industrial process is a heterogeneous reaction, which often suffers from mass and heat transfer limitations. researchgate.net

Recent research has explored the carboxylation of phenolates in a homogeneous system using DMSO as a solvent. mdpi.com This approach allows for a more controlled study of the reaction parameters. In a homogeneous setting, the reaction can proceed under milder conditions. For instance, the carboxylation of potassium, sodium, and lithium phenolates in DMSO solution at 100°C has been investigated. mdpi.com

| Reaction Environment | Typical Conditions | Advantages | Disadvantages |

| Heterogeneous | High temperature (e.g., 150°C), high CO2 pressure | High yields (up to 95%) | Mass and heat transfer limitations, requires harsh conditions. mdpi.comresearchgate.net |

| Homogeneous | Lower temperature (e.g., 100°C), in solution (e.g., DMSO) | Milder conditions, allows for detailed mechanistic studies | Yields can be lower without additives. mdpi.com |

Table 1: Comparison of Homogeneous and Heterogeneous Kolbe-Schmitt Reaction Environments.

The nature of the metal cation (e.g., Na+, K+, Li+) associated with the phenolate has a significant impact on the reactivity and selectivity of the Kolbe-Schmitt reaction. mdpi.com Studies have shown that the cation influences the yield of products and the regioselectivity of the carboxylation. mdpi.com

Furthermore, the use of additives can significantly enhance the reaction rate and yield. For example, the addition of basic carbonates from mesitolate, calixarene, and sodium isopropylate has been shown to accelerate the reaction and increase the yield of hydroxybenzoic acids under mild conditions in a homogeneous system. mdpi.com Optimization of reaction time, temperature, and minimizing the presence of oxygen has also been shown to dramatically increase the yield of the desired salicylic acid derivative from 2,4-di-tert-butylphenol, from less than 1% to 68%. nih.gov

Computational chemistry, particularly DFT, has been instrumental in elucidating the intricate details of the Kolbe-Schmitt reaction mechanism. jergym.czresearchgate.netresearchgate.netresearchgate.net These studies have allowed for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

For the reaction of potassium 2,4-di-tert-butylphenoxide with CO2, DFT calculations have revealed the Gibbs free energy barriers for the formation of the main and side products. researchgate.net The main product is thermodynamically more stable, while the side product is kinetically favored, explaining the potential for a mixture of products. researchgate.netresearchgate.net These computational models provide valuable insights that complement experimental findings and aid in the rational design of more efficient and selective carboxylation processes. nih.govresearchgate.net

Alkylation Reactions of Phenoxide Ions

Alkylation of phenoxide ions is another important electrophilic aromatic substitution reaction. The butylation of phenol (B47542), for instance, is typically achieved through a Friedel-Crafts alkylation with isobutylene, catalyzed by a strong acid. wikipedia.org This process is used to synthesize 2,4-di-tert-butylphenol itself. wikipedia.org

The reaction of phenol with tert-butyl alcohol in the presence of a catalyst can also be used to produce tert-butylated phenols. nih.gov Ionic liquids have been explored as recyclable and environmentally friendly catalysts for this reaction, with studies showing high phenol conversion rates. nih.govacs.org The reaction temperature and time are crucial parameters affecting the conversion of the alkylating agent. nih.gov

O-Alkylation vs. C-Alkylation Regiochemical Control

The alkylation of the 2,4-di-tert-butylphenolate anion presents a classic case of regiochemical competition between two nucleophilic sites: the phenolate oxygen (O-alkylation) and the carbon atoms of the aromatic ring, primarily at the ortho and para positions (C-alkylation). researchgate.net The ambident nature of the phenoxide ion means that both O-alkylated products (ethers) and C-alkylated products (substituted phenols) can be formed.

Theoretical studies using density functional theory (DFT) have shown that for the free phenoxide ion in the gas phase, O-alkylation is the exclusively favored pathway. researchgate.net However, in solution, the outcome is far more complex. The regioselectivity is not solely a property of the anion itself but is heavily influenced by external factors, including the nature of the counter-ion, the solvent, and the alkylating agent. researchgate.netnih.gov For instance, in the alkylation of phenol with olefins over acidic zeolite catalysts, O-alkylation to form phenolic ether is often the most energetically favorable initial step. nih.gov Subsequent intramolecular rearrangement of the ether can then lead to the C-alkylated products. nih.gov This competition between direct C-alkylation and the O-alkylation/rearrangement pathway is a key determinant of the final product ratio.

The steric hindrance provided by the two tert-butyl groups on the 2,4-di-tert-butylphenolate anion plays a significant role in directing alkylation. The bulky groups partially block the ortho-positions, which can influence the accessibility of electrophiles to the carbon framework, thereby affecting the O/C alkylation ratio.

Impact of Solvent Polarity and Ion-Pairing Phenomena on Reaction Outcome

The solvent environment and the degree of association between the sodium cation and the 2,4-di-tert-butylphenolate anion are critical factors that govern the regioselectivity of alkylation. researchgate.net These phenomena are interconnected; solvent polarity directly influences the nature of the ion pair.

In solvents of low polarity, the sodium cation and the phenolate anion exist as a tight ion pair. In this state, the negative charge is heavily concentrated on the oxygen atom, which is also sterically shielded by the associated cation. This arrangement can hinder the approach of an alkylating agent to the oxygen, thereby favoring attack at the less-hindered and electronically rich carbon positions of the aromatic ring (C-alkylation).

Conversely, in highly polar, coordinating solvents, the solvent molecules can effectively solvate the sodium cation, leading to a "loose" or "solvent-separated" ion pair, or even fully dissociated "free" ions. researchgate.net When the oxygen anion is more exposed and accessible, O-alkylation becomes more favorable. Computational models have corroborated these experimental observations, showing that including both ion pairing and solvent effects in calculations is essential to accurately predict the reaction barriers for O- and C-alkylation. researchgate.net The interplay between these factors allows for the selective synthesis of either the ether (O-alkylation) or the substituted phenol (C-alkylation) by carefully choosing the reaction solvent.

| Factor | Influence on Alkylation of 2,4-di-tert-butylphenolate | Predominant Product |

| Solvent Polarity | Low polarity favors tight ion pairs, shielding the oxygen atom. High polarity promotes solvent-separated ions, exposing the oxygen. | Low Polarity: C-AlkylationHigh Polarity: O-Alkylation |

| Ion-Pairing | Tight ion pairs increase the nucleophilicity of the aromatic ring carbons relative to the shielded oxygen. Loose ion pairs increase the accessibility and reactivity of the oxygen atom. | Tight Ion Pair: C-AlkylationLoose Ion Pair: O-Alkylation |

Oxidative Transformations and Oxygenation Reactions

The 2,4-di-tert-butylphenolate anion is also a key substrate in studies of oxidative transformations, particularly those that mimic biological processes. Copper-mediated reactions have been central to this research, providing fundamental insights into the mechanisms of oxygen activation and substrate oxygenation.

Copper-Mediated Ortho-Oxygenation of Phenolates

Copper complexes are effective catalysts for the aerobic oxidation of phenols. nih.gov In the case of 2,4-di-tert-butylphenolate, copper-mediated reactions can lead to ortho-oxygenation, where a hydroxyl group is introduced at a position adjacent to the existing hydroxyl group. nih.gov This transformation is of significant interest as it mirrors the activity of certain copper-containing enzymes. nih.gov Studies have shown that the reaction of 2,4-di-tert-butylphenol with copper complexes under an oxygen atmosphere can lead to oxidative coupling products, but under specific conditions, selective oxygenation can be achieved. nih.gov A proposed mechanism involves the generation of a 6-peroxy-2,4-cyclohexadienone intermediate, which then rearranges to form the final oxygenated product. nih.govacs.org

Characterization of Key Intermediates (e.g., Bis-μ-oxo Dicopper(III) Species)

A pivotal breakthrough in understanding copper-mediated oxygenation was the trapping and characterization of key reaction intermediates. When a copper(I) complex is reacted with oxygen at low temperatures, a highly reactive oxygen-bridged dicopper species is formed. nih.govnih.gov Depending on the supporting ligand and conditions, this can be a side-on peroxo dicopper(II) complex or its isomer, a bis(μ-oxo) dicopper(III) species. nih.govnih.gov

In the reaction with 2,4-di-tert-butylphenolate, a phenolate-bonded bis-μ-oxo dicopper(III) intermediate has been successfully identified and characterized at low temperatures (153 K). nih.gov This intermediate is considered the active oxidant responsible for the hydroxylation of the phenol ring. Its characterization has been achieved through various spectroscopic techniques.

| Spectroscopic Technique | Observation for Bis-μ-oxo Dicopper(III) Intermediate | Significance |

| UV-Vis Spectroscopy | Characteristic ligand-to-metal charge transfer (LMCT) bands, typically around 350-400 nm and a second feature at a lower wavelength. nih.gov | Confirms the presence of a Cu(III)-oxo core. |

| Resonance Raman Spectroscopy | A strong vibration peak around 600 cm⁻¹ that shows a significant isotopic shift upon substitution with ¹⁸O₂. nih.gov | Provides definitive evidence for the Cu₂O₂ core's symmetric stretch, characteristic of the bis(μ-oxo) structure. |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and coordination environment of the copper centers. nih.govnih.gov | Confirms the Cu(III) oxidation state. |

Mechanistic Pathways of Aromatic Hydroxylation (e.g., Electrophilic Aromatic Substitution)

The hydroxylation of the phenolate ring by the bis(μ-oxo) dicopper(III) intermediate is proposed to proceed via an electrophilic aromatic substitution mechanism. nih.govmasterorganicchemistry.com In this pathway, the electron-rich aromatic ring of the bound phenolate acts as a nucleophile, attacking one of the electrophilic oxo groups of the dicopper(III) core.

The general steps are as follows:

Formation of the Active Oxidant : A copper(I) complex reacts with molecular oxygen (O₂) to form the bis(μ-oxo) dicopper(III) species. nih.gov

Substrate Binding : The 2,4-di-tert-butylphenolate anion coordinates to one of the copper(III) centers of the bis(μ-oxo) complex, forming the key ternary intermediate. nih.gov

Electrophilic Attack : The aromatic ring attacks an adjacent electrophilic oxo ligand. This is often the rate-determining step and results in the formation of a C-O bond and the disruption of aromaticity, creating a cyclohexadienone-type intermediate. nih.govmasterorganicchemistry.com

Rearomatization : A subsequent fast step involves the loss of a proton from the hydroxylated carbon, which restores the aromaticity of the ring and yields the catechol product (a di-hydroxylated benzene (B151609) derivative). nih.govmasterorganicchemistry.combyjus.com

This pathway explains the observed ortho-selectivity, as the geometry of the copper-phenolate intermediate positions the ortho-carbon for attack on the activated oxygen atom. researchgate.netfiveable.me

Biomimetic Models for Tyrosinase and Related Monooxygenases

The copper-mediated ortho-oxygenation of 2,4-di-tert-butylphenolate serves as a functional and spectroscopic model for the enzymatic activity of tyrosinase. nih.govrsc.org Tyrosinase is a type-3 copper enzyme that catalyzes two key reactions in melanin (B1238610) biosynthesis: the ortho-hydroxylation of monophenols (like tyrosine) to catechols (like DOPA) and the subsequent oxidation of catechols to quinones. nih.govrsc.orgnih.gov

The synthetic systems using 2,4-di-tert-butylphenolate successfully replicate the first of these functions, the monophenolase activity. nih.gov Key parallels between the model system and the enzyme include:

Active Site Mimicry : The dicopper core of the synthetic models mimics the binuclear copper active site of tyrosinase. nih.govnih.gov

Oxygen Activation : Both systems activate dioxygen to form a highly reactive dicopper-oxygen species (peroxo-dicopper(II) or bis-μ-oxo-dicopper(III)) that acts as the hydroxylating agent. nih.govrsc.org

Reaction Mechanism : The proposed electrophilic aromatic substitution mechanism in the model system is believed to be relevant to the enzymatic pathway. nih.gov The reaction of the model complex with 2,4-di-tert-butylphenolate produces a mixture of the corresponding catechol and quinone, directly mirroring the products of tyrosinase activity. nih.gov

By studying these biomimetic models, researchers can gain detailed mechanistic insights that are difficult to obtain from direct studies of the complex enzyme itself, thereby advancing the understanding of biological monooxygenation reactions. nih.govnih.gov

Generation and Reactivity of Phenoxyl Radical Species

The oxidation of sterically hindered phenols like 2,4-di-tert-butylphenol can lead to the formation of persistent phenoxyl radicals. These radicals are of interest due to their unique stability and reactivity.

The electrochemical oxidation of various tert-butylated phenols, including 2,4-di-tert-butylphenol, has been investigated in aprotic environments using techniques such as cyclic voltammetry. nih.gov Studies on related compounds like 2,6-di-tert-butylphenol (B90309) have shown that the presence of bulky ortho substituents and the absence of a para substituent are key structural requirements for selective electrochemical oxidation. nih.gov This process typically involves an irreversible oxidation of the phenolate ion to form a phenoxyl radical. nih.gov The stability of the resulting radical is influenced by the steric hindrance provided by the tert-butyl groups. nih.gov For instance, the oxidation of 2,4,6-tri-tert-butylphenol (B181104) readily produces a deep-blue and stable 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This stability allows for its isolation and characterization. researchgate.netrsc.org

The general process of electrochemical oxidation can be represented as:

The specific oxidation products can vary. For example, the electrochemical oxidation of 2,6-di-tert-butylphenol yields 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.gov

The 2,4-di-tert-butylphenolate anion can act as a redox-active ligand in metal complexes, participating in electron transfer processes. mdpi.com In these systems, the ligand is not merely a spectator but actively engages in the redox chemistry of the complex. researchgate.netnd.edu This "non-innocent" behavior allows the ligand to act as an electron reservoir, facilitating reactions at the metal center or directly with substrates. researchgate.netrsc.org

For instance, metal complexes with ligands derived from 2,4-di-tert-butylphenol can undergo ligand-centered oxidation, where the phenolate is oxidized to a semiquinone or quinone form, while the metal's oxidation state may or may not change. mdpi.com These redox events are often reversible and can be studied using techniques like cyclic voltammetry, which reveals multiple one-electron oxidation and reduction waves corresponding to ligand-centered processes. mdpi.comnd.edu The steric bulk of the tert-butyl groups can also play a role in protecting the redox-active ligand from undesired side reactions. rsc.org

The versatility of these ligands is demonstrated in their ability to coordinate with a wide range of transition metals, leading to complexes with interesting electrochemical and catalytic properties. mdpi.comnih.gov The interplay between metal-centered and ligand-centered redox events is crucial for the catalytic activity of these complexes in various transformations. rsc.org

Nucleophilic Ring-Opening Reactions with Phenoxide Species

The phenolate anion is a potent nucleophile, capable of participating in various reactions, including the ring-opening of epoxides. This reactivity is central to applications in polymer chemistry, particularly in the curing of epoxy resins.

The ring-opening of epoxides by phenols is a fundamental reaction in the formation of phenol-epoxy thermosetting resins. nih.gov In a basic or neutral environment, the reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring. jsynthchem.com This is an SN2-type mechanism where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an anti-addition product. jsynthchem.comkhanacademy.org

The general mechanism can be outlined as follows:

Phenoxide Formation: In the presence of a base, the phenol is deprotonated to form the more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms of the epoxide ring.

Ring Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated, often by another molecule of phenol, to yield the final ether-alcohol product and regenerate the phenoxide ion, allowing the catalytic cycle to continue.

Theoretical studies using density functional theory (DFT) have provided detailed insights into this mechanism, particularly in the context of latent hardening accelerators. nih.govnih.govresearchgate.net

In industrial applications, the curing of phenol-epoxy resins often requires high temperatures. nih.gov To mitigate this, latent hardening accelerators are employed. These systems generate the active phenoxide species at a controlled rate, allowing for a more manageable curing process.

A well-studied example involves the use of tetraphenylphosphonium-tetraphenylborate (TPP-K) as a latent accelerator. nih.govnih.govresearchgate.net The reaction mechanism, as elucidated by DFT calculations, involves the following key steps: nih.govnih.govresearchgate.net

Initiation: The process begins with the dissociation of TPP-K. nih.govnih.govresearchgate.net

Phenoxide Generation: The generated tetraphenylborate (B1193919) anion reacts with phenol to produce a phenoxide ion. nih.govnih.govresearchgate.net

Active Species Formation: The phenoxide ion then combines with the tetraphenylphosphonium (B101447) cation to form the active species, tetraphenylphosphonium phenolate (TPP-OPh). nih.govnih.govresearchgate.net This active species keeps the highly reactive phenoxide stable within the reaction system. nih.gov

Epoxide Ring Opening: The phenoxide within TPP-OPh acts as the nucleophile, attacking the epoxide ring. nih.govnih.govresearchgate.net Simultaneously, a proton from a phenolic hydroxyl group is transferred to the oxygen of the opened epoxide. nih.govnih.gov

Regeneration: The newly formed phenoxide ion re-associates with the tetraphenylphosphonium cation, regenerating the TPP-OPh active species for subsequent reaction cycles. nih.govnih.govresearchgate.net

The rate-determining steps in this catalytic cycle are the initial cleavage of the P-B bond in TPP-K and a subsequent triphenylborane-forming reaction, with calculated activation free energies of 36.3 and 36.1 kcal/mol, respectively. nih.govnih.govresearchgate.net

Interactive Data Table: Key Parameters in Latent Hardening Accelerator Systems

| Parameter | Value (kcal/mol) | Description |

| Activation Free Energy (P-B Cleavage) | 36.3 | The energy barrier for the initial dissociation of the TPP-K accelerator. nih.govnih.govresearchgate.net |

| Activation Free Energy (Triphenylborane Formation) | 36.1 | The energy barrier for a key step in the regeneration of the catalytic system. nih.govnih.govresearchgate.net |

This detailed understanding of the reaction mechanism allows for the rational design of new and more efficient latent hardening accelerators for phenol-epoxy systems. nih.govnih.gov

Coordination Chemistry of 2,4 Di Tert Butylphenolate As a Ligand

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes incorporating the 2,4-di-tert-butylphenolate ligand is typically achieved through the reaction of the corresponding metal salt with 2,4-di-tert-butylphenol (B135424) in the presence of a base, or via redox transmetallation/protolysis reactions. nih.gov The structural elucidation of these complexes, primarily through single-crystal X-ray diffraction, has unveiled a rich diversity in coordination geometries and nuclearities.

Transition Metal Phenolate (B1203915) Complexes (e.g., Co(III), Ni(II), Cu(II), Zn(II), Fe(III), Pd, Pt)

The 2,4-di-tert-butylphenolate ligand forms stable complexes with a range of transition metals. For instance, cobalt(III) complexes have been synthesized and structurally characterized, often exhibiting a distorted octahedral geometry. nih.gov Nickel(II) and Copper(II) complexes are also prevalent, with their coordination environments varying from square planar to tetrahedral or distorted octahedral, influenced by the presence of other ancillary ligands. nih.govmdpi.com The reaction of a benzothiazole-based ligand derived from 4-tert-butyl-2,6-diformylphenol with Cu(II) and Ni(II) resulted in complexes with tetragonal and octahedral geometries, respectively. nih.gov

Zinc(II) complexes of sterically hindered phenolates have been explored, with studies showing the formation of both mononuclear and dinuclear species. nih.gov The coordination geometry around the zinc center is often tetrahedral. The synthesis of palladium and platinum complexes with related sterically hindered phenolates has also been reported, highlighting the versatility of this ligand class. researchgate.netit.ptresearchgate.net

Table 1: Representative Transition Metal Complexes with 2,4-di-tert-butylphenolate and Related Ligands

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Co(III) | Distorted Octahedral | nih.gov |

| Ni(II) | Octahedral, Square Planar | nih.govnih.gov |

| Cu(II) | Tetragonal, Square Planar | nih.govmdpi.com |

| Zn(II) | Tetrahedral | nih.gov |

| Pd(II) | Square Planar | it.ptresearchgate.net |

Rare-Earth Metal Aryloxide Complexes (Lanthanoids, Yttrium)

The coordination chemistry of the 2,4-di-tert-butylphenolate ligand extends to rare-earth metals. Trivalent lanthanoid (Ln) and yttrium (Y) aryloxide complexes have been synthesized using 2,4-di-tert-butylphenol. nih.govnih.gov These reactions can yield mononuclear complexes of the type [Ln(dbp)3(thf)3] (where dbp = 2,4-di-tert-butylphenolate and thf = tetrahydrofuran). nih.gov The specific lanthanoid metal influences the resulting stereochemistry. nih.gov

Influence of Steric Hindrance from tert-Butyl Groups on Coordination Geometry

The two bulky tert-butyl groups on the phenolate ligand exert significant steric hindrance, which plays a crucial role in determining the coordination geometry of the resulting metal complexes. researchgate.netnih.govchemrxiv.org This steric bulk can limit the number of ligands that can coordinate to the metal center, often leading to lower coordination numbers. nih.gov For example, the steric clash between the tert-butyl groups and other bulky ligands can force the 2,4-di-tert-butylphenolate to adopt a particular binding mode. nih.gov In some cases, the steric pressure can prevent the coordination of the phenolate oxygen altogether, leading to alternative binding through other functional groups if present. nih.gov The lanthanide contraction, a decrease in ionic radii across the lanthanide series, coupled with the steric demands of the 2,4-di-tert-butylphenolate ligand, results in subtle changes in the stereochemistry of the complexes, for instance, from meridional to facial arrangements. nih.gov

Mononuclear versus Dinuclear Complex Architectures

The 2,4-di-tert-butylphenolate ligand has shown the ability to form both mononuclear and dinuclear metal complexes. The final architecture is influenced by several factors, including the choice of metal, the solvent used for synthesis and crystallization, and the stoichiometry of the reactants. researchgate.net For instance, with certain transition metals, mononuclear complexes are readily formed. nih.govnih.gov However, recrystallization from a different solvent can lead to the formation of dinuclear species. nih.gov Dinuclear complexes often feature bridging phenolate or other ancillary ligands connecting the two metal centers. nih.govnih.govresearchgate.net For example, dinuclear lanthanoid complexes of the type [Ln2(dbp)6(thf)2] have been isolated, where two of the phenolate ligands act as bridges between the metal centers. nih.gov

Electronic Properties and Spectroscopic Characterization

The electronic properties of metal complexes containing the 2,4-di-tert-butylphenolate ligand are of significant interest and are commonly investigated using various spectroscopic techniques.

UV-Vis Spectroscopy in the Study of Electronic Transitions

UV-Vis spectroscopy is a powerful tool for characterizing the electronic transitions within these metal complexes. nih.gov The spectra of transition metal complexes with 2,4-di-tert-butylphenolate ligands typically exhibit bands corresponding to d-d transitions and charge transfer transitions. nih.govbath.ac.uk The position and intensity of these bands provide valuable information about the coordination geometry and the electronic structure of the metal center. bath.ac.uk For example, the UV-Vis spectra of Ni(II) and Co(II) complexes can help distinguish between octahedral and tetrahedral coordination environments. nih.gov The absorption maxima for complexes with a related benzothiazole-based ligand were observed in the range of 275–432 nm. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium 2,4-di-tert-butylphenolate |

| 2,4-di-tert-butylphenol |

| Cobalt(III) 2,4-di-tert-butylphenolate |

| Nickel(II) 2,4-di-tert-butylphenolate |

| Copper(II) 2,4-di-tert-butylphenolate |

| Zinc(II) 2,4-di-tert-butylphenolate |

| Iron(III) 2,4-di-tert-butylphenolate |

| Palladium 2,4-di-tert-butylphenolate |

| Platinum 2,4-di-tert-butylphenolate |

| Lanthanum 2,4-di-tert-butylphenolate |

| Praseodymium 2,4-di-tert-butylphenolate |

| Neodymium 2,4-di-tert-butylphenolate |

| Gadolinium 2,4-di-tert-butylphenolate |

| Erbium 2,4-di-tert-butylphenolate |

| Yttrium 2,4-di-tert-butylphenolate |

| Tetrahydrofuran |

Resonance Raman Spectroscopy for Metal-Ligand Vibrations

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrations associated with the chromophore can be selectively enhanced. In the context of metal-2,4-di-tert-butylphenolate complexes, RR spectroscopy is particularly useful for identifying and characterizing metal-ligand (M-L) vibrations and vibrations within the phenoxyl radical ligand, which often possesses a distinct color.

When a metal-phenolate complex is oxidized to form a metal-phenoxyl radical species, new electronic transitions appear, often in the visible or near-infrared (NIR) region, which can be targeted in an RR experiment. The vibrations that are enhanced upon excitation into these charge-transfer bands provide direct insight into the structural changes that occur upon oxidation.

For instance, in studies of copper(II)-phenoxyl radical complexes, RR spectroscopy has been instrumental. While specific data on 2,4-di-tert-butylphenolate complexes is sparse in readily available literature, analogous systems provide insight. For example, UV Resonance Raman (UVRR) spectroscopy has been used to characterize the phenoxyl radical in model complexes for the CuB site of cytochrome c oxidase. researchgate.net The technique can selectively enhance key vibrational modes of the tyrosyl radical, such as the C-O stretching mode (νC-O) and the symmetric and asymmetric C-C stretching modes of the aromatic ring. researchgate.net These modes are sensitive to the electronic structure and bonding within the radical.

Key vibrational modes of phenoxyl radicals that are often identified by RR spectroscopy include:

ν8a (Wilson notation): A C-C stretching mode of the phenyl ring, typically appearing around 1600 cm⁻¹.

ν7a: The C-O stretching mode, which is a key indicator of the phenolate vs. phenoxyl state, often observed around 1500 cm⁻¹ for the radical.

ν(M-O): The metal-oxygen stretching vibration, which provides direct information about the metal-ligand bond strength. This mode is typically found in the lower frequency region (400-600 cm⁻¹).

The enhancement of these specific modes upon excitation into the phenoxyl-based electronic transition confirms the localization of the electronic transition and provides detailed information on the geometry of the excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of diamagnetic molecules in solution. For complexes of 2,4-di-tert-butylphenolate, standard ¹H and ¹³C NMR provide characteristic signals that confirm the ligand's structure.

However, many transition metal complexes with the 2,4-di-tert-butylphenolate ligand are paramagnetic, which presents significant challenges for NMR analysis. The unpaired electrons of the metal ion create a strong local magnetic field, leading to very large chemical shift ranges (paramagnetic shifts), significant line broadening, and altered nuclear relaxation rates. Consequently, signals of nuclei close to the paramagnetic center can be broadened beyond detection, creating a "blind sphere" around the metal ion.

Despite these challenges, paramagnetic NMR is a powerful technique that provides unique insights into the electronic structure and magnetic properties of a complex. nih.gov The observed paramagnetic shift is a sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift.

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal ion to the ligand's nuclei via covalent bonds. It provides direct information about the spin distribution across the ligand framework.

Pseudocontact Shift: A through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. Its magnitude depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

Table 1: Representative ¹H and ¹³C NMR Data for 2,4-di-tert-butylphenol and a Related Diamagnetic Complex

| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol | ¹H NMR (CDCl₃) | C(CH₃)₃ (ortho) | 1.43 | researchgate.net |

| C(CH₃)₃ (para) | 1.30 | |||

| Ar-H | 6.8-7.3 | |||

| ¹³C NMR | C(CH₃)₃ (quaternary) | 34.1, 34.7 | ||

| C(CH₃)₃ (methyl) | 29.6, 31.6 | |||

| Zn(II) complex with L-glutamic acid & 2,4-di-tert-butylphenol derived ligand (in CD₃OD) | ¹H NMR | C(CH₃)₃ (A) | 1.20 | bohrium.com |

| C(CH₃)₃ (B) | 1.23 |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary spectroscopic technique for detecting and characterizing species with unpaired electrons, such as transition metal ions and organic radicals. It is exceptionally sensitive for studying metal-2,4-di-tert-butylphenolate complexes, particularly when they involve a paramagnetic metal center or when the phenolate ligand is oxidized to a phenoxyl radical.

The one-electron oxidation of a metal-phenolate complex can yield a stable metal-phenoxyl radical species. The resulting EPR spectrum provides definitive evidence for the formation of the radical and offers detailed information about its electronic environment. researchgate.net The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A) .

g-factor: This is a measure of the magnetic moment of the unpaired electron. For organic radicals, the g-value is typically close to that of the free electron (g ≈ 2.0023). The precise value is sensitive to the electronic structure, and its anisotropy (gₓ, gᵧ, g₂) provides information about the symmetry of the radical's environment. Phenoxyl radicals generally exhibit a g-value around 2.004-2.005. researchgate.net

Hyperfine Coupling: This arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, or a metal nucleus). The resulting splitting pattern can be used to map the distribution of the unpaired electron's wavefunction over the molecule.

In complexes containing both a paramagnetic metal ion (like Cu(II), S=1/2) and a phenoxyl radical (S=1/2), magnetic coupling between the two spins can occur.

Ferromagnetic coupling leads to a triplet state (S=1).

Antiferromagnetic coupling leads to a singlet state (S=0), which is EPR silent.

This coupling can make the detection of the phenoxyl radical challenging. Copper(II)-phenoxyl radical complexes are often EPR silent or exhibit a broad signal characteristic of a triplet state (e.g., a half-field signal at g ≈ 4) due to this magnetic interaction. nih.gov However, in some cases, a distinct isotropic signal at g ≈ 2.0, characteristic of the phenoxyl radical, is observed, indicating weak coupling. researchgate.netnih.gov

Table 2: Representative EPR g-Values for Relevant Copper(II) and Phenoxyl Radical Species

| Species | Description | g-Values | Reference |

|---|---|---|---|

| Cu(II) Complex (Axial) | Typical square planar or elongated octahedral Cu(II) | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.09 | libretexts.orgethz.ch |

| [CoIII(salen)(phenoxyl)] | Cobalt(III) complex with a coordinated phenoxyl radical | g ≈ 2.00 | researchgate.net |

| Cu(II)-phenoxyl radical complex | Isotropic signal indicating weak magnetic coupling | g ≈ 2.0 | nih.gov |

| UV-photolyzed tyrosinate | Model for a free phenoxyl radical | g = 2.0047 | researchgate.net |

Ligand Field Effects and Spin States in Metal-Phenolate Complexes

The 2,4-di-tert-butylphenolate ligand plays a crucial role in determining the electronic structure and magnetic properties of the metal complexes it forms. According to ligand field theory, ligands surrounding a metal ion cause the d-orbitals of the metal to split into different energy levels. The magnitude of this splitting (Δ) and its relation to the mean spin-pairing energy (P) determines whether the complex will be high-spin or low-spin. nih.gov

Weak-field ligands cause a small splitting (Δ < P), leading to high-spin complexes where electrons occupy the d-orbitals singly before pairing up.

Strong-field ligands cause a large splitting (Δ > P), leading to low-spin complexes where electrons pair up in the lower-energy orbitals first.

For iron complexes, this effect is particularly pronounced.

Iron(III) (d⁵): Can exist in a high-spin (S=5/2), low-spin (S=1/2), or, more rarely, an intermediate-spin (S=3/2) state. High-spin iron(III) phenolate complexes are common. nih.gov In some cases, complexes can exhibit spin-crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature or pressure. nih.govrsc.org This occurs when the energy difference between the high-spin and low-spin states is comparable to thermal energy (k_B_T). nih.gov

Table 3: Magnetic Properties of Representative Iron-Phenolate Complexes

| Complex | Metal Ion | Spin State / Magnetic Behavior | Effective Magnetic Moment (μ_eff_) or Coupling Constant (J) | Reference |

|---|---|---|---|---|

| [Fe₂(Hmpp)₄(OMe)₂] | Fe(III) | High-Spin, Antiferromagnetically Coupled | χ_M_T at 300 K = 7.16 cm³ K mol⁻¹ (Expected for two uncoupled HS Fe(III) ≈ 8.75) | tandfonline.com |

| [Fe(PTOB)] | Fe(III) | High-Spin | 6.2 ± 0.3 μ_B_ | nih.gov |

| Polymeric Fe(III) complex with Schiff base and imidazole (B134444) bridge | Fe(III) | Spin-Equilibrium (S=5/2 ⇌ S=1/2) | Temperature-dependent | rsc.org |

| (Tetraisopropylcyclopentadienyl)iron fragment + phenolate | Fe(II) | Forms both High-Spin (S=2) and Low-Spin (S=0) complexes | N/A (Qualitative) | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-di-tert-butylphenol |

| Cytochrome c oxidase |

| Iron(II) |

| Iron(III) |

| Copper(II) |

| Cobalt(III) |

Catalytic Applications and Ligand Design Principles for 2,4 Di Tert Butylphenolate Systems

Polymerization Catalysis Utilizing Phenolate (B1203915) Ligands

The 2,4-di-tert-butylphenolate moiety is a crucial building block in the design of sophisticated ligands for homogeneous catalysis. Its sodium salt, sodium 2,4-di-tert-butylphenolate, serves as a common and effective precursor for synthesizing a wide array of metal-phenoxide complexes. These complexes, particularly those involving Group 4 and rare-earth metals, have demonstrated remarkable efficacy as catalysts in various polymerization reactions. The bulky tert-butyl groups at the ortho and para positions of the phenolate ring provide significant steric hindrance, which is instrumental in controlling the catalyst's activity, stability, and selectivity. This steric influence, combined with the electronic properties of the phenoxy-oxygen donor, allows for fine-tuning of the polymer's architecture and properties.

Olefin Polymerization with Group 4 Metal Bis(phenolate-ether) Catalysts

Group 4 metals like zirconium (Zr) and hafnium (Hf), when complexed with bis(phenolate-ether) ligands, form highly active and stereospecific catalysts for α-olefin polymerization upon activation, typically with methylaluminoxane (B55162) (MAO). acs.orgnih.gov These octahedral complexes are recognized for their high performance, especially at elevated temperatures, where they are capable of producing polyolefins with high molecular weights. researchgate.netresearchgate.net The general structure involves a central Group 4 metal coordinated by a tetradentate dianionic bis(phenolate-ether) ligand, often referred to as "O4" ligands. researchgate.netresearchgate.net The synthesis of these catalyst precursors often involves the reaction of the protonated ligand (LH2) with a metal alkyl precursor like Zr(CH₂Ph)₄ or Hf(CH₂Ph)₄. researchgate.net

The architecture of the bis(phenolate-ether) ligand is a critical determinant of the resulting polymer's properties. Key structural variables include the length of the linker connecting the two phenolate rings and the nature of the steric bulk on the aromatic rings. researchgate.net

Steric Bulk: The substituents on the phenolate rings, particularly at the ortho-position to the oxygen atom, have a profound influence on the catalyst's performance. researchgate.net For instance, incorporating bulky 2,4-di-tert-butylphenyl groups into Hf and Zr complexes leads to catalysts that, when activated by MAO, produce high molecular weight polypropylene (B1209903). acs.orgnih.gov Specifically, molecular weights (Mn) ranging from 130,000 to 360,000 g/mol have been achieved at polymerization temperatures between 50-80 °C. acs.orgnih.gov The steric hindrance provided by these bulky groups also affects the chemical environment around the active center, which can result in an increase in the molecular weight of the polymer produced. researchgate.net

Linker Length: The length of the aliphatic chain linking the two phenolate moieties is another crucial design element. researchgate.net This linker influences the geometry and rigidity of the catalytic pocket. The interplay between the linker conformation and the active site determines the ease of chain termination and insertion steps, thereby affecting the final polymer properties. researchgate.net

The following table summarizes the performance of a representative Group 4 bis(phenolate-ether) catalyst in propene polymerization, highlighting the effect of the metal center.

| Metal Center | Polymer Mn ( g/mol ) | Polymer Melting Point (°C) | Isotacticity ([mmmm]) |

| Zr | 130,000 - 360,000 | up to 165 | > 97% |

| Hf | 130,000 - 360,000 | up to 165 | > 97% |

Data derived from studies on bis-tert-butyl phenyl substituted complexes activated by MAO at 50-80 °C. acs.orgnih.gov

Bis(phenolate-ether) catalysts exhibit exceptional control over the stereochemistry of polypropylene. The ligand structure dictates the stereospecificity of the polymerization process. acs.orgnih.gov

Stereoselectivity: Catalysts based on Hf and Zr with bis(2,4-di-tert-butylphenyl) substituted phenolate ligands are highly stereospecific, yielding polypropylene with isotacticities ([mmmm] pentads) greater than 97% and high melting points (up to 165 °C). acs.orgnih.gov Despite being structurally very similar, Hf-based complexes often generate more highly stereoselective catalysts than their Zr analogs. acs.orgnih.govresearchgate.net The stereoselectivity can be precisely tuned by modifying the substituents on the phenolate ring; large, flat substituents in the ortho-phenolate position are particularly effective for enhancing stereocontrol. researchgate.net

Regioselectivity: While these systems provide excellent stereocontrol, tuning the regioselectivity (i.e., the orientation of propene insertion into the metal-polymer bond) is considered more challenging. researchgate.netresearchgate.net The substituents on the phenolate rings can influence regioselectivity through electronic effects. researchgate.net

The remarkable stereocontrol achieved with these catalysts is a direct consequence of the rigid C2-symmetric ligand framework that forces a specific orientation upon the incoming monomer, leading to highly isotactic polymers. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Esters

Phenolate ligands are also extensively used in catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, ε-caprolactone, and δ-valerolactone. researchgate.netresearchgate.net This method is a primary route to producing biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netescholarship.org Metal complexes based on rare-earth elements, including yttrium, are particularly effective initiators for this transformation due to their low toxicity, high reactivity, and diverse coordination chemistry. researchgate.netescholarship.org

Rare-earth metal complexes are attractive initiators for the ROP of lactide, the cyclic dimer of lactic acid, to produce polylactic acid (PLA). nih.gov Yttrium complexes featuring aminoalkoxy-bis(phenolate) ligands have been shown to polymerize racemic lactide in a controlled manner, yielding heterotactic-rich PLA. rsc.org The polymerization rate of rare-earth compounds is often significantly higher than that of other common initiators like aluminum alkoxides. nih.gov

The use of sterically demanding phenolate ligands, such as those with ortho-positioned tert-butyl groups, can sometimes decrease the ROP activity. mdpi.com However, the design of the ligand framework, including the incorporation of chiral centers or specific donor arms, can provide remarkable control over the polymer's tacticity (the stereochemical arrangement of chiral centers in the polymer backbone). mdpi.comhw.ac.uk For example, non-chiral tetradentate alkoxy-amino-bis(phenolate) ligands on yttrium can rapidly polymerize racemic lactide to give heterotactic PLA. rsc.org

Yttrium complexes supported by phenolate-containing ligands are extremely active single-component catalysts for the ROP of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). escholarship.orgacs.org These polymerizations proceed rapidly and in a controlled fashion, affording high-molecular-weight polyesters with narrow molecular weight distributions (low polydispersity indices, PDI). acs.org

For example, yttrium phenoxide complexes supported by a ferrocene-based ligand incorporating two 2,4-di-tert-butyl-6-thiomethylenephenoxy units, have demonstrated high activity. acs.orgacs.org These catalysts achieve near-quantitative monomer conversion in a relatively short time. acs.org The mechanism often involves a coordination-insertion pathway, where the polymerization is initiated by an alkoxide or aryloxide group attached to the yttrium center. acs.org The reaction between a tris(phen-oxy)yttrium complex and an alcohol like 2-propanol can generate the active yttrium isopropoxide initiator in situ. acs.org

The table below presents typical results for the ROP of ε-caprolactone and δ-valerolactone using a highly active yttrium phenoxide catalyst.

| Monomer | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Polymer Mn ( g/mol ) | PDI (Mw/Mn) |

| ε-Caprolactone | 200 | 10 | >99 | 25,600 | 1.16 |

| δ-Valerolactone | 200 | 15 | >99 | 23,400 | 1.13 |

Data derived for a (thiolfan)Y(OAr) catalyst in toluene (B28343) at room temperature. escholarship.orgacs.org

Oxidation and Oxygenation Catalysis Utilizing 2,4-di-tert-butylphenolate Systems

The 2,4-di-tert-butylphenolate ligand and its corresponding phenol (B47542) are pivotal in the study and application of catalytic oxidation and oxygenation reactions. The bulky tert-butyl groups at the ortho and para positions influence the electronic properties and steric environment of the metal center, providing a unique platform for mimicking biological processes and understanding fundamental catalytic principles.

Bioinspired Copper Catalysis in Phenol Oxidation

The oxidation of phenols is a fundamental process in both biological systems, mediated by enzymes like tyrosinase, and in industrial applications for the synthesis of polymers and fine chemicals. Bioinspired copper complexes are extensively studied to mimic the function of these metalloenzymes, with 2,4-di-tert-butylphenol (B135424) often serving as a model substrate due to its well-defined oxidation products.

In this context, copper-amine complexes have been investigated for their ability to catalyze the oxidation of 2,4-di-tert-butylphenol. These studies have led to the revision of previously proposed structures for the resulting oxidation products, highlighting the complexity of the reaction pathways. The use of 2,4-di-tert-butylphenol allows for a detailed analysis of the product distribution, which typically includes C-C and C-O coupled products. The steric hindrance provided by the tert-butyl groups prevents unwanted side reactions and stabilizes the resulting phenoxyl radical, facilitating the study of the catalytic mechanism.

Research into multidentate ligands for copper(II) complexes in oxidation catalysis further underscores the importance of the ligand architecture. While not always incorporating the 2,4-di-tert-butylphenolate moiety directly into the primary ligand structure, 2,4-di-tert-butylphenol is a common substrate for evaluating the catalytic efficacy of these bioinspired systems. For instance, copper(II) complexes with ligands designed to mimic the active site of copper-containing enzymes are tested for their ability to oxidize this phenol, providing insights into how ligand modifications affect the catalytic activity and selectivity.

Role of Heterobimetallic Bis(μ-oxo) Complexes in Substrate Activation

Heterobimetallic bis(μ-oxo) complexes, which feature two different metal centers bridged by two oxygen atoms, represent a significant area of research for dioxygen activation. The interplay between the two distinct metals can lead to unique reactivity not observed in their homometallic counterparts. The 2,4-di-tert-butylphenolate ligand and its corresponding phenol have been instrumental in probing the reactivity of these complexes.

Studies on heterobimetallic Cu-Pd and Cu-Pt bis(μ-oxo) complexes have demonstrated their capability to oxidatively couple 2,4-di-tert-butylphenol and this compound. nih.govacs.org In a notable example, the reactivity of a LMe2Cu(μ-O)2Pt(PPh3)2 complex (where LMe2 is a β-diketiminate ligand) was investigated. Unlike typical homobimetallic bis(μ-oxo)dicopper([Cu2(μ-O)2]2+) cores where the oxo groups are electrophilic, the oxo groups in the heterobimetallic [Cu(μ-O)2Pt]+ core exhibit basic and nucleophilic character. nih.govacs.org

The reaction of this Cu-Pt complex with 2,4-di-tert-butylphenol at low temperatures (-80 °C) resulted in the immediate bleaching of the complex's characteristic absorption feature in the UV-vis spectrum, indicating a rapid reaction. nih.gov A similar immediate reaction was observed with this compound. nih.gov This reactivity is distinct from that of many bis(μ-oxo)dicopper complexes, which typically react with phenols via hydrogen-atom abstraction to form bis(μ-hydroxo)dicopper(II) complexes and the coupled diphenol. nih.gov Theoretical calculations have shown that the heterobimetallic CuM (M = Pd, Pt) cores are more basic and form stronger O-H bonds compared to the Cu2 core, which influences their reaction pathways with substrates like 2,4-di-tert-butylphenol. acs.org

Fundamental Structure-Activity Relationship Studies in Catalysis

Understanding the relationship between the structure of a ligand and the resulting catalytic activity is crucial for the rational design of more efficient catalysts. The 2,4-di-tert-butylphenolate ligand, with its distinct electronic and steric features, is an excellent candidate for such fundamental studies.

Quantitative Structure-Activity Relationship (QSAR) Models for Ligand Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological or chemical activity. In catalysis, QSAR can be employed to predict the performance of a ligand based on its physicochemical properties, known as molecular descriptors.

For phenolate ligands, QSAR studies have been developed to predict their reactivity in oxidation reactions. These models often use the one-electron oxidation potential (E1) as a key descriptor to predict reaction rate constants with various oxidants. By calculating descriptors for a series of substituted phenols, including those with bulky alkyl groups, it is possible to build a model that can forecast the reactivity of a new, untested phenolate ligand.

While specific QSAR models for the performance of this compound in a broad range of catalytic systems are not extensively documented, the principles are directly applicable. The table below illustrates the types of descriptors that would be relevant in developing such a model.

| Descriptor Type | Specific Descriptor Example | Relevance to Catalysis |

| Electronic | Hammett constants (σ), One-electron oxidation potential (E1), HOMO/LUMO energies | Predicts the electron-donating ability of the phenolate, influencing the redox potential of the metal center and its reactivity. |

| Steric | Taft steric parameters (Es), van der Waals radius, Molar refractivity | Quantifies the bulkiness of the tert-butyl groups, which affects substrate access to the catalytic site and the stability of the complex. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the ligand, influencing its coordination geometry and interaction with the metal. |

| Quantum Chemical | Partial atomic charges, Dipole moment | Provides detailed electronic information about the ligand and its interaction with the metal center. |

By establishing a statistically significant correlation between these descriptors and a measure of catalytic efficiency (e.g., turnover number, yield, or selectivity), a predictive QSAR model can be constructed. This allows for the in silico screening of potential new phenolate ligands to identify promising candidates for synthesis and testing.

Elucidating Correlations Between Ligand Electronic/Steric Parameters and Catalytic Efficiency

The catalytic efficiency of a metal complex is profoundly influenced by the electronic and steric parameters of its ligands. The 2,4-di-tert-butylphenolate ligand provides a clear case study for these effects.

Electronic Effects: The phenolate oxygen is a strong σ-donor and π-donor, which increases the electron density at the metal center. The two tert-butyl groups are weakly electron-donating through induction, further enhancing the electron-richness of the phenyl ring and the oxygen donor atom. This electronic character influences the redox properties of the metal catalyst. For oxidation catalysis, a more electron-rich metal center can facilitate oxidative addition steps but may hinder reductive elimination. The optimal electronic properties are therefore highly dependent on the specific catalytic cycle.

Steric Effects: The two tert-butyl groups impose significant steric bulk. The ortho-tert-butyl group is particularly influential as it is positioned close to the metal's coordination sphere. This steric hindrance can:

Control the coordination number and geometry of the metal complex, potentially preventing the formation of inactive dimeric species.

Create a specific binding pocket for the substrate, which can lead to enhanced selectivity (regio-, stereo-, or chemoselectivity).

Protect the metal center from deactivating side reactions.

Influence the rate of ligand exchange and substrate binding.

The interplay between these electronic and steric effects is crucial. For example, in the heterobimetallic bis(μ-oxo) complexes discussed earlier, the steric bulk of the ancillary ligands, in concert with the electronic properties of the metals, dictates the unique reactivity towards 2,4-di-tert-butylphenol. The bulky nature of this substrate itself also plays a role in how it interacts with the sterically encumbered catalytic site. Understanding these correlations allows for the fine-tuning of catalyst performance by systematically modifying the ligand structure.

Computational Chemistry and Theoretical Investigations of 2,4 Di Tert Butylphenolate

Quantum Chemical Modeling of Reaction Mechanisms and Kinetics

Quantum chemical modeling has emerged as a crucial tool for understanding the detailed steps of chemical transformations involving 2,4-di-tert-butylphenolate. By simulating the behavior of molecules and their interactions at the atomic level, researchers can map out reaction pathways and predict their feasibility.

Density Functional Theory (DFT) is a computational method that has been widely applied to study the reactivity of phenolate (B1203915) species, including 2,4-di-tert-butylphenolate. DFT calculations can provide valuable information about the electronic structure and geometry of reactants, transition states, and products. researchgate.netnih.gov

For instance, DFT studies have been employed to investigate the Kolbe-Schmitt reaction, a process where a phenoxide reacts with carbon dioxide. In the case of potassium 2,4-di-tert-butylphenoxide, theoretical calculations at the M06-2X/Def2-SVP/SMD level of theory have been used to explore the reaction mechanism. researchgate.net These studies reveal that the main product is thermodynamically favored due to its lower Gibbs free energy, while a side product is kinetically favored because of a lower activation energy barrier. researchgate.net

Furthermore, DFT has been utilized to optimize the molecular structure of related Schiff base compounds derived from 2,4-di-tert-butylphenol (B135424), with the B3LYP functional and various basis sets. nih.gov The theoretical structures obtained from these calculations are often in good agreement with experimental data from X-ray diffraction. nih.gov

A key aspect of understanding reaction mechanisms is the determination of activation free energies and the mapping of reaction pathways. Computational methods allow for the calculation of these energetic barriers, which are critical for predicting reaction rates.

In the context of the Kolbe-Schmitt reaction with potassium 2,4-di-tert-butylphenoxide, the Gibbs free energy barrier for the formation of the electrophilic addition product has been calculated. researchgate.net The initial binding of CO2 to the potassium phenoxide complex results in a small increase in Gibbs free energy. researchgate.net The subsequent step, proceeding through a transition state, has a calculated Gibbs free energy barrier of only 11.2 kcal/mol, indicating a kinetically favorable process. researchgate.net

These calculations help to elucidate the competition between different reaction pathways. For example, while the main product may be thermodynamically more stable, the lower activation energy for the formation of a side product can lead to its significant formation. researchgate.net

To accurately model chemical reactions in solution, it is often necessary to account for the influence of the solvent. Implicit solvent models, such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM), are commonly used to incorporate these effects into quantum chemical calculations.

In the DFT study of the Kolbe-Schmitt reaction of potassium 2,4-di-tert-butylphenoxide, the SMD model was used to simulate the solvent environment. researchgate.net This approach helps to provide more realistic energy values and a better understanding of the reaction in a condensed phase. Theoretical calculations on related phenolic compounds have also utilized the PM6 method in a water solvent to determine their optimized state and predict free energy. bsu.by

Electronic Structure Analysis and Bonding Characterization

The electronic structure of a molecule dictates its fundamental chemical properties. Computational analysis provides deep insights into bonding, electron distribution, and energetic properties that govern the reactivity of 2,4-di-tert-butylphenolate and its parent phenol (B47542).

The O-H bond dissociation energy (BDE) is a critical parameter that quantifies the strength of the phenolic hydroxyl bond and is directly related to the antioxidant activity of phenols. Theoretical calculations have been employed to determine the BDE of 2,4-di-tert-butylphenol and related compounds.

DFT calculations using the (RO)B3LYP procedure with different basis sets have been used to compute the O-H BDE of various substituted phenols. mdpi.com These studies have shown that electron-donating groups tend to weaken the O-H bond, while electron-withdrawing groups strengthen it. mdpi.com For comparison, the experimental O-H BDE of the parent phenol molecule is approximately 88.7 ± 0.5 kcal/mol. mdpi.com The steric hindrance from the tert-butyl groups also influences the BDE. nih.gov

The ionization potential, another key electronic property, can also be assessed through computational methods.

The electron affinity of the corresponding phenoxyl radical and the basicity (proton affinity) of the phenoxide ion are fundamental properties that can be evaluated computationally. The proton affinity (PA) of phenoxide ions can be determined from the calculated O-H bond dissociation enthalpy and the electron affinity of the phenoxyl radical. mdpi.com

DFT calculations have shown that the PA values are sensitive to the level of theory and basis set used. mdpi.com For instance, calculations at the B3LYP/6-311G(d,p) level tend to yield higher PA values compared to those obtained with the larger 6-311++G(2df,2p) basis set. mdpi.com These theoretical values can be compared with experimental data to validate the computational methodology.

Prediction of Molecular Interactions and Binding Affinities

Computational modeling is a powerful tool for predicting how a ligand, such as the 2,4-di-tert-butylphenolate anion, might interact with biological molecules. These predictions are crucial for understanding the compound's potential biological activities.

Ligand Binding to Biological Receptor Models (e.g., Quorum-Sensing Receptors)

Computational studies have explored the interaction of 2,4-di-tert-butylphenol with quorum-sensing (QS) receptors of the bacterium Pseudomonas aeruginosa. nih.govfrontiersin.org Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression, often regulating virulence and biofilm formation. frontiersin.orgnih.gov Inhibiting this process is a key strategy in developing new antimicrobial agents. frontiersin.org

In silico molecular docking simulations have been used to predict the binding affinity of 2,4-di-tert-butylphenol to the LasR and RhlR proteins, which are crucial transcriptional regulators in the P. aeruginosa quorum-sensing system. nih.govfrontiersin.org These computational analyses suggest that 2,4-di-tert-butylphenol can bind to these receptors. nih.govfrontiersin.org The predicted binding is energetically favorable, indicating a stable interaction. researchgate.net This binding is thought to be responsible for the observed reduction in the expression of quorum sensing-related genes and the subsequent decrease in virulence factor secretion and biofilm formation. nih.govfrontiersin.org

One study reported a binding affinity of -6.2 kcal/mol for the interaction between 2,4-di-tert-butylphenol and a target protein, as determined by molecular docking. researchgate.net Further molecular dynamics simulations have indicated that the binding interactions are stable. researchgate.net

Table 1: Predicted Binding Affinities of 2,4-di-tert-butylphenol to Quorum-Sensing Receptors

| Receptor Protein | Bacterium | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| LasR | Pseudomonas aeruginosa | - |

| RhlR | Pseudomonas aeruginosa | - |

| 7KIS protein | Pseudomonas aeruginosa | -6.2 |

Data derived from computational molecular docking studies. nih.govfrontiersin.orgresearchgate.net

Advanced Theoretical Methodologies in Phenol Chemistry

The reactivity of phenolic compounds, including the oxidation processes, can be investigated using sophisticated theoretical methods that provide detailed kinetic information.

Ab Initio Transition State Theory Based Master Equation (AI-TST-ME) for Rate Constant Determination

The process begins with high-level ab initio molecular orbital calculations to determine the electronic structure and energies of reactants, transition states, and products. nih.gov Methods like the UCCSD(T)/6-311+G(3df,2p) level of theory can be employed for accurate energy predictions. nih.gov Vibrational frequencies are also calculated to characterize the stationary points on the potential energy surface and to correct for zero-point energy. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Sodium 2,4-di-tert-butylphenolate, and how can its purity be validated?

Methodology :

- Synthesis : Prepare via deprotonation of 2,4-di-tert-butylphenol using sodium hydride or sodium tert-butoxide in anhydrous tetrahydrofuran (THF) under inert atmosphere .

- Purity Validation : Use gas chromatography (GC) with >95.0% purity thresholds (as per standard analytical protocols) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to identify phenolic O–H deprotonation and sodium coordination .

Q. How should this compound be handled to mitigate reactivity hazards?

Methodology :

- Storage : Store in airtight containers under dry, inert gas (argon/nitrogen) to prevent moisture absorption and oxidation .

- Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid skin/eye contact; in case of exposure, rinse thoroughly with water and seek medical consultation .

Q. What analytical techniques are suitable for quantifying this compound in mixed-phase systems?

Methodology :

- Chromatography : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) for optimal separation .

- Spectroscopy : UV-Vis spectroscopy at 270–280 nm (phenolate absorption band) for rapid quantification .

Advanced Research Questions

Q. How does this compound act as a ligand in low-coordinate rare-earth complexes, and what catalytic applications arise?

Methodology :

- Coordination Chemistry : The asymmetric phenolate oxygen binds to rare-earth metals (e.g., lanthanum, cerium) via redox transmetallation/protolysis, forming complexes characterized by X-ray crystallography (SHELX refinement) .

- Catalytic Applications : These complexes catalyze ring-opening polymerization (ROP) of ε-caprolactone. Monitor kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodology :

- Controlled Studies : Replicate thermal gravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, N₂ atmosphere). Cross-validate with differential thermal analysis (DTA) to detect decomposition exotherms .

- Data Harmonization : Compare batch-specific purity (GC data) and moisture content (Karl Fischer titration) to identify outliers .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

Methodology :

Q. What are the challenges in characterizing metastable intermediates formed during this compound oxidation?

Methodology :

- In Situ Techniques : Employ low-temperature (153 K) stopped-flow UV-Vis and electron paramagnetic resonance (EPR) spectroscopy to trap and identify short-lived radicals .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-HRMS) to detect transient species in reaction aliquots quenched with methanol .

Data Management and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound for reproducible catalysis studies?

Methodology :

Q. What criteria validate the use of this compound in GLP (Good Laboratory Practice) studies?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.